3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane
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Overview
Description
3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane is an organic compound with a unique structure characterized by the presence of four oxygen atoms in a cyclic arrangement
Chemical Reactions Analysis
3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the cleavage of the tetroxane ring, resulting in the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane exerts its effects is not well-documented. it is likely to interact with molecular targets through its functional groups, leading to various biochemical and physiological effects. The specific pathways involved would depend on the context of its use and the nature of its interactions with other molecules.
Comparison with Similar Compounds
3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane can be compared with other similar compounds, such as:
3,6-di(propan-2-yl)-1,2,4,5-tetrathiane: This compound has sulfur atoms instead of oxygen atoms in the ring, leading to different chemical properties and reactivity.
3,6-diethyl-3,6-diphenyl-1,2,4,5-tetroxane: This compound has phenyl groups instead of propan-2-yl groups, which can affect its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties.
Properties
CAS No. |
914917-09-2 |
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Molecular Formula |
C12H24O4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3,6-diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C12H24O4/c1-7-11(9(3)4)13-15-12(8-2,10(5)6)16-14-11/h9-10H,7-8H2,1-6H3 |
InChI Key |
VJIHFQHVRUHIRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OOC(OO1)(CC)C(C)C)C(C)C |
Origin of Product |
United States |
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